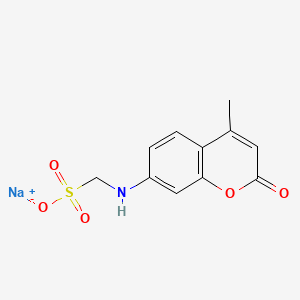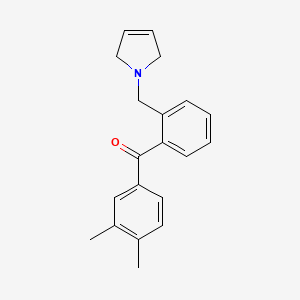
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone is a chemical compound with the molecular formula C19H19NO . It has an average mass of 277.360 Da and a monoisotopic mass of 277.146667 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives has been described, which relied on the triflation of N-Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to a phenyl ring through a methylene bridge, and this phenyl ring is further attached to a dimethylphenyl ring through a methanone group .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³, a boiling point of 418.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.2±3.0 kJ/mol and a flash point of 156.6±14.8 °C . The compound has a molar refractivity of 85.4±0.3 cm³, and it has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .
科学的研究の応用
Synthesis and Biological Applications
Antimicrobial Agent Synthesis : A study demonstrated the synthesis of novel pyrrole derivatives, including (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone, which showed significant antimicrobial activities. The presence of a heterocyclic ring in these compounds contributed to their antibacterial and antifungal properties, highlighting their potential as new therapeutic tools (Hublikar et al., 2019).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Research explored the reduction of related compounds to synthesize the pyrrolo[1,2-b]cinnolin-10-one ring system, an important structure in medicinal chemistry. This demonstrates the utility of such compounds in developing complex chemical structures (Kimbaris & Varvounis, 2000).
Efficient One-Pot Synthetic Procedure : An efficient one-pot synthetic method was developed for pyrrole derivatives, including this compound. This method is economical and produces good yields, indicating its practical applications in organic synthesis (Kaur & Kumar, 2018).
Crystallographic and Conformational Analyses : Studies involving crystallographic and conformational analyses of similar compounds have been conducted. These analyses contribute to understanding the molecular structures and physicochemical properties of such compounds, which is vital in drug design and material science (Huang et al., 2021).
Antimicrobial, Antioxidant, and Insect Antifeedant Activities : Research has synthesized derivatives of this compound, showing antimicrobial, antioxidant, and insect antifeedant properties. This highlights the compound's potential in agricultural and pharmaceutical applications (Thirunarayanan, 2015).
Chemical Synthesis and Methodology Development
Synthesis of Highly Substituted Pyrroles : A study reported the synthesis of highly substituted pyrroles, including the mentioned compound, using a convenient one-pot reaction. Such methodologies are crucial in expanding the scope of pyrrole derivatives in chemical synthesis (Saeidian et al., 2013).
Molecular Docking Studies : Molecular docking studies of related compounds have been conducted to understand their interactions with biological targets. This is key in drug discovery and design, where understanding molecular interactions is fundamental (Malathi & Chary, 2019).
In Silico Drug-likeness Prediction : Compounds similar to this compound have been synthesized and evaluated for drug-likeness properties using in silico approaches. Such studies are crucial in early-stage drug development (Pandya et al., 2019).
作用機序
Mode of Action
It’s known that the maleimide group in similar compounds can react with a thiol group to form a covalent bond , enabling the connection of biomolecules with a thiol. This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This suggests that the compound might affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It’s known that nitrogen-containing heterocyclic compounds, which include this compound, have played a key role in drug production . This suggests that the compound might have favorable ADME properties that contribute to its bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might have a broad spectrum of molecular and cellular effects.
Action Environment
It’s known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules . This suggests that the compound’s action might also be influenced by similar environmental factors.
特性
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-9-10-17(13-16(15)2)20(22)19-8-4-3-7-18(19)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUYWJAORCEASJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643936 |
Source


|
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-32-1 |
Source


|
| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
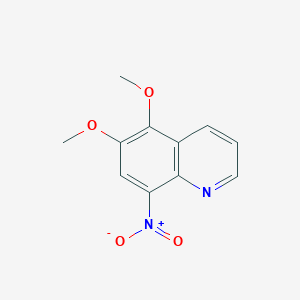
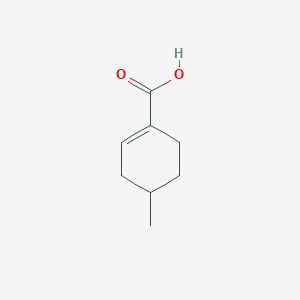

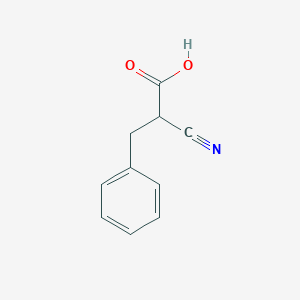
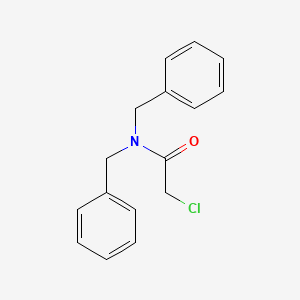
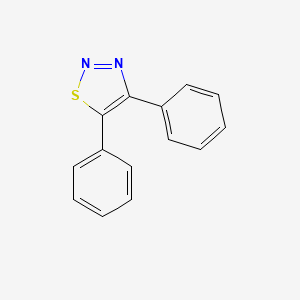
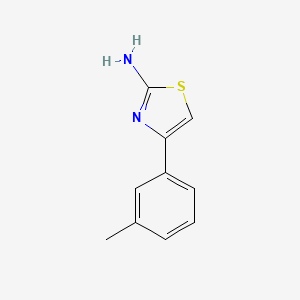
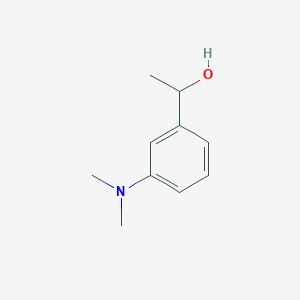
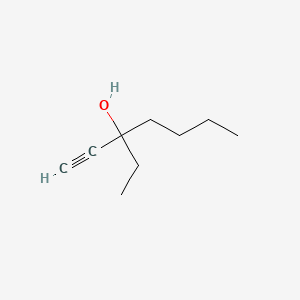
![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)



